molecular formula C16H15N5O4 B2675336 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034322-23-9

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

カタログ番号: B2675336
CAS番号: 2034322-23-9
分子量: 341.327
InChIキー: ANVORWSNODVGTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups including an oxadiazole ring and a pyridine ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point, boiling point, and solubility can be determined experimentally. The pKa and LogP values, which are important for medicinal chemistry, can be predicted using computational methods .

科学的研究の応用

Metabolism and Disposition Studies

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide and related compounds have been studied for their metabolism and disposition using techniques like 19F-NMR spectroscopy. These studies are crucial for understanding the pharmacokinetics of potential drug candidates, including their metabolic fate and excretion balance (Monteagudo et al., 2007).

Antidiabetic Potential

Research has been conducted on the synthesis of related dihydropyrimidine derivatives for antidiabetic applications. These studies focus on the in vitro evaluation of the compounds using assays like α-amylase inhibition, contributing to the development of new antidiabetic treatments (Lalpara et al., 2021).

Cancer Treatment Research

Compounds structurally similar to this compound have been investigated for their potential in cancer treatment. For example, N-substituted dihydropyridine-3-carboxamides have shown efficacy in inhibiting Met kinase, a target in cancer therapies. Such studies contribute to developing new cancer treatments (Schroeder et al., 2009).

Bone Turnover Studies

In the field of osteoporosis, related compounds have been evaluated for their potential in preventing and treating this condition. These studies involve understanding the compound's efficacy in various in vivo models of bone turnover, thus contributing to osteoporosis treatment research (Hutchinson et al., 2003).

Drug Discovery and Metabolism Studies

Compounds structurally related to this compound have been studied extensively in drug discovery, focusing on their metabolism. These studies help understand how modifications in chemical structure impact drug metabolism, crucial for developing new therapeutic agents (Linton et al., 2011).

作用機序

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, health effects, first aid, storage, disposal, protective equipment, and spill-handling procedures .

将来の方向性

The future directions for research on this compound would depend on its current applications. For example, if it’s a drug, future research could focus on improving its efficacy, reducing its side effects, or finding new therapeutic applications .

特性

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-2-24-13-6-4-10(7-18-13)15-20-14(25-21-15)9-19-16(23)11-3-5-12(22)17-8-11/h3-8H,2,9H2,1H3,(H,17,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVORWSNODVGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。